![molecular formula C24H26N2O B3170896 4'-[({[(2Z)-1,7,7-三甲基双环[2.2.1]庚烷-2-亚胺基]氨基}氧基)甲基]-[1,1'-联苯]-2-腈 CAS No. 946386-30-7](/img/structure/B3170896.png)

4'-[({[(2Z)-1,7,7-三甲基双环[2.2.1]庚烷-2-亚胺基]氨基}氧基)甲基]-[1,1'-联苯]-2-腈

描述

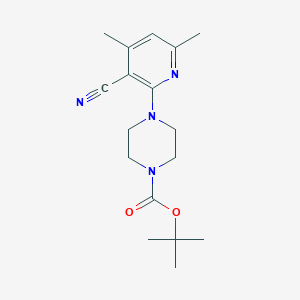

This compound is a complex organic molecule with a structure that includes a bicyclic heptane ring, a biphenyl group, and a carbonitrile group . The bicyclic heptane ring is a common structural motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a bicyclic heptane ring, which is a seven-membered ring with two bridgehead carbons . Attached to this ring is a biphenyl group, which consists of two phenyl rings connected by a single bond . The compound also contains a carbonitrile group, which consists of a carbon triple-bonded to a nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carbonitrile group could make the compound polar, affecting its solubility in different solvents . The bicyclic heptane ring could also influence the compound’s reactivity .科学研究应用

慢性疾病中的活性羰基物质 (RCS)

Fuloria 等人 (2020) 对与慢性疾病相关的 RCS 的全面回顾提供了对类似化合物如何研究其对人类健康影响的见解。RCS,包括各种醛和酮,在衰老和糖尿病、癌症和心血管疾病等慢性病中发挥着重要作用。了解 RCS 的性质、代谢和治疗靶向可以为这些疾病的治疗提供信息。这篇综述提出了研究复杂腈化合物对 RCS 和相关病理影响的潜在研究途径。

塑料闪烁体和发光染料

Salimgareeva 和 Kolesov (2005) 对掺入聚甲基丙烯酸甲酯的塑料闪烁体进行的研究突出了有机化合物在开发辐射检测材料中的应用。该研究重点关注不同的发光染料和溶剂如何影响这些材料的闪烁效率和稳定性。这可能与探索复杂腈化合物的物理光学性质及其在传感技术中的潜在应用有关。

环境科学中的高级氧化工艺

Qutob 等人 (2022) 综述了高级氧化工艺 (AOP) 在水中降解对乙酰氨基酚方面的应用,展示了有机化学在环境修复中的作用。该研究讨论了各种副产物的形成及其生物毒性,为评估类似有机化合物及其降解途径的环境影响提供了一个框架。

杂环化合物的合成和应用

Gomaa 和 Ali (2020) 综述了 4-(二氰亚甲基)-3-甲基-1-苯基-2-吡唑啉-5-酮的化学性质,重点关注其在合成杂环中的合成和应用。这反映了人们对用腈基官能化化合物以开发新材料和药物的兴趣。该综述可以作为研究该化合物的合成和潜在应用的模型。

化学工业中的环己烯氧化

Cao 等人 (2018) 讨论了环己烯的选择性催化氧化,重点关注工业中间体的合成。这项研究强调了了解化学合成中的反应机理和产物选择性的重要性,这可能适用于复杂腈化合物的研究及其反应性。

这些研究虽然与提到的具体化合物没有直接关系,但展示了有机化学在健康、材料科学、环境科学和工业化学中的广泛应用。对“4'-[({[(2Z)-1,7,7-三甲基双环[2.2.1]庚烷-2-亚胺基]氨基}氧基)甲基]-[1,1'-联苯]-2-腈”的进一步研究可能会发现它在这些或其他领域的独特性质和应用。

有关这些研究的更详细见解,请参阅提供的链接:

未来方向

作用机制

Target of Action

The primary target of this compound is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxy fatty acids .

Mode of Action

The compound interacts with sEH and inhibits its activity . This inhibition prevents the conversion of epoxy fatty acids to their corresponding vicinal diols .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxy fatty acids . Normally, these acids are converted to dihydroxyepoxyeicosatrienoic acids, which can promote various pathological states, such as pain and inflammation . By inhibiting sEH, the compound can potentially prevent these conditions .

Pharmacokinetics

Similar compounds containing lipophilic moieties such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl are among the most potent seh inhibitors active in nanomolar concentrations . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of sEH by the compound could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases . This is due to the role of dihydroxyepoxyeicosatrienoic acids in promoting pathological states .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. It’s worth noting that compounds containing imines derived from camphor possess various biological activities, including strong antiviral activity . The imine group, unlike the urea and thiourea groups, is slightly basic and is capable of forming salts with acids , which could potentially influence the compound’s action in different environments.

属性

IUPAC Name |

2-[4-[[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c1-23(2)20-12-13-24(23,3)22(14-20)26-27-16-17-8-10-18(11-9-17)21-7-5-4-6-19(21)15-25/h4-11,20H,12-14,16H2,1-3H3/b26-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGZSJNDTGFWGB-ROMGYVFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)C4=CC=CC=C4C#N)C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(/C(=N\OCC3=CC=C(C=C3)C4=CC=CC=C4C#N)/C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3170828.png)

![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170832.png)

![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)

![Imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B3170853.png)

![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)

![Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3170880.png)

![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![(2Z)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B3170899.png)

![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)